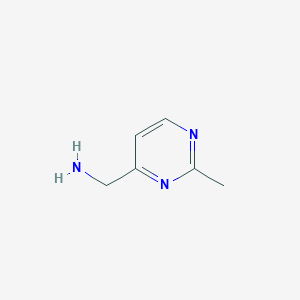

(2-Methylpyrimidin-4-yl)methanamine

Description

Significance as a Heterocyclic Amine Scaffold in Organic and Medicinal Chemistry

The pyrimidine (B1678525) scaffold is a cornerstone in the design of therapeutic agents, with its derivatives showing a wide array of biological functions, including anticancer, antimicrobial, and anti-inflammatory activities. gsconlinepress.comtandfonline.com The versatility of the pyrimidine ring allows it to act as a bioisostere for other aromatic systems, such as the phenyl group, often leading to improved medicinal chemistry properties. nih.gov The presence of the (2-Methylpyrimidin-4-yl)methanamine moiety in a molecule can significantly influence its biological activity. The methyl group at the C-2 position and the methanamine group at the C-4 position provide opportunities for synthetic modifications to fine-tune the compound's potency, selectivity, and pharmacokinetic profile. researchgate.net

The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, while the aminomethyl group can serve as a hydrogen bond donor, facilitating strong interactions with biological targets like enzymes and receptors. This dual functionality is crucial for the development of potent inhibitors. The structural similarity of pyrimidines to the nucleotide bases found in DNA and RNA makes them promising candidates for anticancer drug development. kujnsr.com

Overview of Research Trajectories and Applications

Research involving the this compound scaffold has been prominent in the development of kinase inhibitors, a class of targeted cancer therapeutics. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. nih.gov

TGFβ-Activated Kinase 1 (TAK1) Inhibitors: The this compound scaffold has been incorporated into the design of inhibitors for TGFβ-activated kinase 1 (TAK1). TAK1 is a key signaling molecule in inflammatory pathways and is implicated in various diseases, including cancer and inflammatory disorders. nih.govnih.gov In the development of type II inhibitors of TAK1, the introduction of a 2-(methylamino)pyrimidin-4-yl head unit, a derivative of this compound, was explored. While this specific modification led to slightly decreased activity against TAK1 compared to other analogs, it highlights the systematic exploration of the pyrimidine scaffold to optimize inhibitor potency and selectivity. nih.gov

PIM Kinase Inhibitors: PIM kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are overexpressed in various cancers and are involved in cell cycle progression, apoptosis, and drug resistance. nih.govresearchgate.netmedchemexpress.com Consequently, they are attractive targets for anticancer drug development. The this compound moiety has been utilized as a building block in the synthesis of potent PIM kinase inhibitors. For instance, meridianin C derivatives, where a 2-aminopyrimidine (B69317) group was replaced with substituted benzene (B151609) rings, were optimized to yield compounds with improved cellular potency and high selectivity. The development of pan-PIM inhibitors, which target all three isoforms, is an active area of research, with several compounds undergoing preclinical and clinical evaluation.

The research trajectory for this compound and its derivatives is focused on leveraging its unique structural features to design highly selective and potent modulators of key biological targets. The ability to systematically modify the scaffold allows for the generation of extensive compound libraries for screening and optimization, paving the way for the discovery of novel therapeutics for a range of diseases. tandfonline.com

| Investigational Compound Class | Target Kinase | Therapeutic Area | Research Finding |

| Pyrimidine Derivatives | TAK1 | Cancer, Inflammation | Introduction of a 2-(methylamino)pyrimidin-4-yl head unit resulted in slightly decreased TAK1 inhibition. nih.gov |

| Meridianin C Analogs | PIM Kinases | Cancer | Optimization of the 2-aminopyrimidine moiety led to potent and selective PIM kinase inhibitors. |

| Pan-PIM Inhibitors | PIM1, PIM2, PIM3 | Cancer | Several pyrimidine-based pan-PIM inhibitors are in clinical development for solid and hematological tumors. |

Structure

3D Structure

Propriétés

IUPAC Name |

(2-methylpyrimidin-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-5-8-3-2-6(4-7)9-5/h2-3H,4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMQVVRGYBJLXIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22454-79-1 | |

| Record name | (2-methylpyrimidin-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 Methylpyrimidin 4 Yl Methanamine and Its Analogues

Direct Synthesis Approaches

The direct synthesis of (2-Methylpyrimidin-4-yl)methanamine often involves the careful selection of precursors and a series of chemical transformations. These methods are foundational and provide a basis for more advanced techniques.

Precursor Selection and Chemical Transformations

The synthesis of pyrimidine (B1678525) derivatives, including this compound, relies on the strategic choice of starting materials. A common approach involves the condensation of a β-alkoxypropionitrile with acetamidine (B91507). google.com For instance, 2-cyanoacetamide (B1669375) can be reacted with a Vilsmeier reagent to form an enamine, which is then condensed with acetamidine to produce 4-amino-2-methylpyrimidine-5-carbonitrile. Subsequent hydrogenation of the nitrile group yields the desired aminomethylpyrimidine. researchgate.net Another route starts with malononitrile, which is treated with an in-situ prepared ionic salt from DMF and dimethyl sulfate, followed by reaction with acetamidine hydrochloride to give the same key intermediate. researchgate.net

In the synthesis of related pyrimidine structures, such as 2-methylpyrimidine-4,6-(3H,5H)-dione, malonic ester and acetamide (B32628) are used as precursors in the presence of sodium methylate in isopropyl alcohol. google.com The synthesis of various analogues often involves multicomponent reactions. For example, 2-aminobenzothiazoles, barbituric acids, and terminal aryl acetylenes or aryl methyl ketones can be reacted in the presence of iodine in DMSO to form complex pyrimidine-fused heterocycles. researchgate.net

Reaction Conditions and Optimization

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogs. Key parameters that are frequently adjusted include temperature, catalyst, solvent, and reaction time.

For the amination of 5-alkoxymethylpyrimidines to produce AMP (1), the reaction is typically carried out at high temperatures, ranging from 180 to 350°C, in the presence of a catalyst like Al₂O₃. google.com The molar ratio of ammonia (B1221849) to the pyrimidine substrate is also a critical factor, with ratios of 25 to 250 being optimal. google.com The use of an inert organic solvent is also beneficial in this process. google.com

In the synthesis of chromeno[2,3-d]pyrimidine-trione derivatives, a three-component reaction of a barbituric acid, dimedone/cyclohexane-1,3-dione, and aromatic aldehydes is catalyzed by Sc(OTf)₃ under solvent-free conditions. researchgate.net The optimal catalyst loading was found to be 5 mol%, with a reaction temperature of 100°C leading to a 98% yield. researchgate.net

The synthesis of 2-methyl-4-methoxydiphenylamine, an intermediate for other products, was optimized by adjusting the reactant ratios, temperature, and catalyst amount in an open slurry reactor. osti.gov The optimal conditions were found to be a reactant molar ratio of MMA:MNA:cyclohexanone of 1:2:150, a reaction temperature of 160°C, and a specific amount of Pd/C catalyst. osti.gov

Table 1: Optimization of Reaction Conditions for Synthesis of 4a researchgate.net

| Entry | Catalyst (mol%) | Temperature (°C) | Yield (%) |

| 15 | Sc(OTf)₃ (5) | 100 | 98 |

| 16 | Sc(OTf)₃ (3) | 100 | 29 |

Advanced Synthetic Techniques

To improve efficiency, reduce reaction times, and enhance product yields, advanced synthetic methods such as microwave-assisted synthesis and continuous flow synthesis have been developed and applied to the preparation of this compound and its analogs.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. researchgate.netmdpi.com This technique has been successfully applied to the synthesis of various pyrimidine derivatives. For example, the synthesis of 4-substituted 2-methylthiopyrimidines from the corresponding 4-chloro precursor can be achieved in minutes with moderate to excellent yields using microwave assistance, offering a greener alternative to traditional methods that require prolonged reaction times and harsh reagents. researchgate.net

Similarly, microwave-assisted synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones has been reported, providing high yields from readily available reagents. nih.gov The optimization of these reactions often involves screening different temperatures and reaction times, with one study finding 160°C for 30 minutes to be optimal. nih.gov The synthesis of novel pyrrole (B145914) compounds through intramolecular cyclocondensation of enamine-type compounds derived from amino acids has also been significantly improved by using microwave irradiation, leading to higher yields in shorter reaction times compared to conventional heating. mdpi.com Furthermore, multicomponent reactions, such as the synthesis of tetraazaspiro compounds, have been shown to be more efficient under microwave irradiation. nih.gov

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms behind the formation of this compound and its analogs is crucial for optimizing synthetic routes and developing new methodologies. Mechanistic studies often involve identifying key intermediates and understanding the role of catalysts and reaction conditions.

In the continuous flow synthesis of a δ-opioid receptor agonist, the process involves a two-step sequence to form a key intermediate. durham.ac.uk The mechanism involves the use of a Grignard reagent and subsequent reactions that are carefully controlled within the flow system. durham.ac.uk The use of in-line scavenging plays a critical role in driving the reaction to completion and ensuring the purity of the final product. durham.ac.uk

The synthesis of pyrimidine-triones via a three-component reaction is believed to proceed through a series of condensation and cyclization steps, with the scandium triflate catalyst playing a key role in activating the substrates. researchgate.net The solvent-free conditions and elevated temperature help to drive the reaction forward. researchgate.net

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions for the functionalization of pyrimidine rings. nih.govmasterorganicchemistry.com In the context of synthesizing this compound analogues, these reactions typically involve the displacement of a leaving group on the pyrimidine core by a nucleophile.

A common strategy involves the use of a chloropyrimidine derivative as a substrate. For instance, 4-chloro-2-methylpyrimidine (B1348355) can react with various amines to introduce the aminomethyl moiety or other nitrogen-containing substituents at the 4-position. The reaction of 2-phenyl-4-chlorothienopyrimidines with amino acids like L-phenylalanine demonstrates the utility of this approach in creating more complex, biologically relevant molecules. researchgate.net Similarly, a series of 4-amino-6-aryl-1-methylpyrimidin-2-one analogues were synthesized through the nucleophilic displacement of a 6-chloro-pyrimidine by different amines. nih.gov

The reactivity of the pyrimidine ring towards nucleophilic attack is enhanced by the presence of electron-withdrawing groups. nih.gov The reaction conditions, such as the choice of solvent and base, play a critical role in the efficiency of these substitutions. For example, the reaction of 4-chlorothienopyrimidines with an amino acid was successfully carried out under conditions previously described for the quinazoline (B50416) series. researchgate.net

Table 1: Examples of Nucleophilic Substitution Reactions for Pyrimidine Analogue Synthesis

| Substrate | Nucleophile | Product | Reference |

| 4-chloro-2-methylpyrimidine | Ammonia | This compound | google.com |

| 6-chloro-pyrimidine | Various amines | 4-amino-5-((4-chlorophenyl)diazenyl)-6-(alkylamino)-1-methylpyrimidin-2-one derivatives | nih.gov |

| 2-phenyl-4-chlorothienopyrimidines | L-phenylalanine | (S)-2-(2-phenylthieno[2,3-d]pyrimidin-4-ylamino)-3-phenylpropanoic acid | researchgate.net |

| Chlorpyrifos-methyl (B1668853) | Thiophenolate | Desmethyl chlorpyrifos-methyl and methylated sulfur compound | nih.gov |

Condensation Reactions

Condensation reactions are another cornerstone in the synthesis of pyrimidine derivatives, allowing for the construction of the heterocyclic ring itself or the modification of its substituents. bu.edu.egmdpi.com These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water or ammonia. nih.gov

The most widely used method for constructing the pyrimidine ring involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine, urea (B33335), or guanidine (B92328) derivative. bu.edu.eg For instance, the reaction of benzaldehyde, cyclopentanone, and urea in the presence of a Lewis acid like YbCl3 yields a pyrimidine derivative. bu.edu.eg Similarly, pyrimidine-5-carbonitrile derivatives can be prepared in good yields through a one-pot, three-component reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride. growingscience.com

The synthesis of this compound can be envisioned through a multi-step process that utilizes condensation reactions. For example, a β-alkoxypropionitrile can be reacted with acetamidine to form a 2-methyl-4-amino-5-alkoxymethylpyrimidine intermediate, which can then be converted to the final product. google.com Unexpected condensation products have also been observed, such as the reaction of 2-aminopyridine (B139424) with barbituric acid derivatives, which resembles a Mannich-type reaction. scielo.org.mx

Table 2: Examples of Condensation Reactions in Pyrimidine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Product | Reference |

| Benzaldehyde | Cyclopentanone | Urea | Pyrimidine derivative | bu.edu.eg |

| Aldehyde | Malononitrile | Benzamidine hydrochloride | Pyrimidine-5-carbonitrile derivative | growingscience.com |

| 2-Acetylpyridine | p-Tolualdehyde | - | Cyclohexanol condensate | rsc.org |

| 2-Aminopyridine | 1,3-Dimethylbarbituric acid | - | Unexpected condensation product | scielo.org.mx |

Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as powerful tools for the synthesis of functionalized pyrimidines. libretexts.org This reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govmdpi.com

The Suzuki coupling is highly effective for introducing aryl or heteroaryl substituents onto the pyrimidine ring. For example, a series of 4-amino-5-((aryl-4-yl)diazenyl)-6-aryl-1-methylpyrimidin-2-one analogs were synthesized via Suzuki cross-coupling using Pd(PPh3)4 as a catalyst and various arylboronic acids. nih.gov The reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with several aryl/heteroaryl boronic acids also successfully yielded novel pyrimidine analogs. mdpi.comresearchgate.net

The efficiency of the Suzuki coupling is influenced by factors such as the choice of catalyst, base, and solvent. mdpi.com For instance, good yields were obtained in the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine when using 5 mol % Pd(PPh3)4 with K3PO4 as the base in 1,4-dioxane. mdpi.comresearchgate.net The general mechanism of the Suzuki coupling involves three key steps: oxidative addition of the halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.orgyoutube.com

Table 3: Examples of Suzuki Cross-Coupling Reactions for Pyrimidine Analogue Synthesis

| Pyrimidine Substrate | Boronic Acid | Catalyst | Product | Reference |

| 4-Amino-5-((4-chlorophenyl)diazenyl)-6-chloro-1-methylpyrimidin-2-one | Arylboronic acids | Pd(PPh3)4 | 4-Amino-5-((aryl-4-yl)diazenyl)-6-aryl-1-methylpyrimidin-2-one analogs | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various aryl/heteroaryl boronic acids | Pd(PPh3)4 | 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidines | mdpi.comresearchgate.net |

Stereoselective Synthesis Considerations

The synthesis of chiral analogues of this compound, where the methanamine side chain or other parts of the molecule possess a specific three-dimensional arrangement, requires stereoselective synthetic methods. Such methods are crucial when the biological activity of a compound is dependent on its stereochemistry.

Stereoselective synthesis can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or chiral catalysts. For example, the stereoselective synthesis of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones was achieved using Horner-Wadsworth-Emmons methodology for the introduction of the methylidene group. nih.gov In another instance, the stereoselective synthesis of novel bicyclic proline analogues was accomplished in five steps from corresponding 2-cycloalken-1-ones, with the potential to synthesize both enantiomers. researchgate.net

In the context of pyrimidine derivatives, if a substituent introduced via nucleophilic substitution or other means contains a stereocenter, controlling the stereochemical outcome of the reaction is important. For example, in the synthesis of 2-amino-4-methylpyridine (B118599) analogues, a series of position-6 substituted compounds were synthesized, some of which could potentially exist as enantiomers depending on the nature of the substituent. nih.gov

Biological systems often exhibit high stereoselectivity. For example, biochemical nucleophilic substitution reactions catalyzed by enzymes like S-adenosyl methionine (SAM)-dependent methyltransferases proceed with high stereospecificity. libretexts.org While not directly synthesizing this compound, these biological examples highlight the importance of stereochemistry in molecular recognition and reactivity.

As of the current literature, specific, detailed studies on the stereoselective synthesis of this compound itself are not extensively reported. However, the general principles of asymmetric synthesis are applicable to its analogues. Future work in this area would likely involve the adaptation of established stereoselective methods to the pyrimidine framework.

Applications As a Versatile Building Block in Complex Molecular Architectures

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry, a powerful strategy for the rapid synthesis of large and diverse compound libraries, heavily relies on the availability of versatile building blocks. escholarship.org (2-Methylpyrimidin-4-yl)methanamine, with its multiple points for diversification, is well-suited for this purpose.

Derivatization Strategies for Diversity Generation

The primary amine group of this compound serves as a key handle for a wide array of derivatization reactions. These reactions are instrumental in generating structural diversity within a compound library. Common derivatization strategies include:

Acylation: Reaction with various acylating agents, such as acid chlorides and anhydrides, to form a diverse range of amides.

Sulfonylation: Treatment with sulfonyl chlorides to yield sulfonamides.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to produce secondary and tertiary amines.

Urea (B33335) and Thiourea Formation: Reaction with isocyanates and isothiocyanates, respectively.

These derivatization methods allow for the systematic introduction of a wide variety of functional groups and structural motifs, significantly expanding the chemical space of the resulting library. The choice of derivatization agent is crucial for tailoring the properties of the final compounds. For instance, using dansyl chloride or benzoyl chloride can be suitable for creating derivatives for HPLC analysis. nih.gov

Parallel Solution-Phase Synthesis Techniques

Parallel synthesis techniques are frequently employed to efficiently generate libraries of compounds. uniroma1.it In this approach, a series of individual reactions are carried out simultaneously in an array format. This compound is amenable to parallel solution-phase synthesis, where its derivatives can be prepared in separate reaction vessels. This method allows for the rapid production of a multitude of distinct compounds, each with a unique modification at the amine functionality. A key advantage of solution-phase synthesis is the ease of reaction monitoring and product purification compared to solid-phase techniques. nih.govresearchgate.net

Integration into Heterocyclic Scaffolds

The pyrimidine (B1678525) ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active molecules. This compound provides a convenient entry point for incorporating this important heterocyclic system into larger, more complex structures.

Pyrimidine Core Functionalization

Beyond the reactivity of the aminomethyl group, the pyrimidine core of this compound itself can be further functionalized. While the methyl group at the 2-position offers some steric influence, the other positions on the pyrimidine ring can potentially undergo various chemical transformations. For example, electrophilic substitution reactions could be employed to introduce additional substituents, although the electron-deficient nature of the pyrimidine ring can make such reactions challenging. More commonly, functionalization might involve pre-functionalized pyrimidine starting materials that are then carried through the synthesis to yield the desired substituted this compound analogue.

Amine Functional Group Reactivity

The primary amine of this compound is a versatile nucleophile, enabling its participation in a wide range of bond-forming reactions. angelpharmatech.comalchempharmtech.com This reactivity is fundamental to its role as a building block. Key reactions involving the amine group include:

Nucleophilic Substitution: The amine can displace leaving groups in various electrophilic partners.

Cyclization Reactions: The amine can participate in intramolecular or intermolecular cyclizations to form new heterocyclic rings. For instance, it can be a key component in the construction of fused pyrimidine systems or other nitrogen-containing heterocycles.

Coupling Reactions: The amine can be utilized in various metal-catalyzed cross-coupling reactions to form carbon-nitrogen bonds.

The reactivity of the amine group allows for the seamless integration of the 2-methylpyrimidine (B1581581) moiety into a diverse array of molecular frameworks.

Synthesis of Advanced Pharmaceutical Intermediates

The structural motifs present in this compound are found in a number of compounds with interesting biological activities. Consequently, this compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. medchemexpress.comresearchgate.net Its ability to be readily incorporated into larger structures makes it an attractive starting material for the development of novel drug candidates. The synthesis of such advanced intermediates often involves a multi-step sequence where the unique reactivity of both the amine and the pyrimidine core are strategically exploited.

Below is an interactive data table summarizing the key reactions and applications of this compound.

| Reaction Type | Reagent Class | Product Class | Application |

| Acylation | Acid Chlorides, Anhydrides | Amides | Library Synthesis |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides | Library Synthesis |

| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amines | Diversity Generation |

| Urea Formation | Isocyanates | Ureas | Diversity Generation |

| Nucleophilic Substitution | Alkyl Halides, etc. | Substituted Amines | Scaffold Elaboration |

| Cyclization | Dicarbonyls, etc. | Heterocycles | Synthesis of Fused Systems |

Medicinal Chemistry and Pharmacological Activity Research

Investigation of Biological Activities

Derivatives of (2-Methylpyrimidin-4-yl)methanamine have been investigated for their effectiveness against various microbial pathogens. nih.govresearchgate.net

Antibacterial Activity:

Schiff base derivatives of this compound have demonstrated notable antibacterial action. For instance, certain synthesized Schiff bases and their metal complexes have been shown to be effective against a range of both Gram-positive and Gram-negative bacteria. nih.gov A comparative study of some Schiff base ligands and their metal complexes indicated that the complexes often exhibit higher antimicrobial activity than the free ligands. nih.gov In some studies, pyrimidine (B1678525) derivatives have shown antibacterial activity comparable to standard drugs like ciprofloxacin. ias.ac.in For example, a series of 2,4-diamino-5-benzylpyrimidines displayed high in vitro activity against anaerobic organisms such as Bacteroides species and Fusobacterium, in some cases equal to or better than metronidazole. nih.gov

Below is a table summarizing the antibacterial activity of selected pyrimidine derivatives:

| Compound Type | Bacterial Strains | Activity Level | Reference |

| Schiff base metal complexes | S. aureus, E. coli, P. aeruginosa | High | nih.gov |

| Triazole substituted pyrimidines | P. aeruginosa, S. aureus, E. coli | Promising | ias.ac.in |

| 2,4-Diamino-5-benzylpyrimidines | Bacteroides sp., Fusobacterium | High | nih.gov |

Antifungal Activity:

Research has also highlighted the antifungal potential of this compound derivatives. nih.govresearchgate.net Certain Schiff bases and their metal complexes have shown activity against fungal species like Aspergillus niger and Candida albicans. nih.gov For example, compound 5b, a 2-methylpyrimidine-4-ylamine derivative, was found to be highly effective against Rhizoctonia solani and Botrytis cinerea. nih.gov Additionally, some pyrimidine derivatives have demonstrated significant antifungal effects, with some compounds showing activity comparable to the standard drug griseofulvin (B1672149) against C. albicans. researchgate.net

The table below outlines the antifungal activity of specific pyrimidine derivatives:

| Compound Type | Fungal Strains | Activity Level | Reference |

| Schiff base metal complexes | A. niger, C. albicans | Potential | |

| 2-Methylpyrimidine-4-ylamine derivative (5b) | R. solani, B. cinerea | High | nih.gov |

| Pyrimidine derivative (V7) | C. albicans, A. niger, A. clavatus | Good | researchgate.net |

The pyrimidine framework is a key feature in many anticancer agents, and derivatives of this compound have been a subject of extensive research for their potential as antitumor drugs. ijrpr.comsciensage.infonih.govijcrt.org

Studies have shown that pyrimidine derivatives can exhibit significant cytotoxic activity against various cancer cell lines. sciensage.infonih.gov For instance, some novel pyrimidine derivatives have demonstrated inhibitory activity against the proliferation of colon adenocarcinoma, breast cancer, lung cancer, and cervical cancer cell lines. nih.gov Platinum(II) complexes incorporating (1-methyl-1H-imidazol-2-yl)-methanamine, a related structure, have shown significant cytotoxic effects on lung cancer cell lines. nih.gov Specifically, one such complex, Pt-4a, demonstrated a comparable cytotoxic effect to cisplatin (B142131) on non-small-cell lung cancer and colorectal cancer cells. nih.gov

Furthermore, some pyrimidine derivatives have been found to induce apoptosis (programmed cell death) in cancer cells and can arrest the cell cycle at different phases, thereby inhibiting tumor growth. nih.govnih.gov For example, a novel pyrimidine compound was found to upregulate p21 and p27, block the cell cycle at the G0/G1 phase, and induce apoptosis in breast cancer, colon carcinoma, and glioblastoma cell lines. nih.gov

The following table presents the cytotoxic activity of selected pyrimidine derivatives against various cancer cell lines.

| Derivative Type | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| Pyrimidine–hydrazone hybrids | LoVo, LoVo/DX, MCF-7, A549, HeLa, CCRF-CEM, THP-1 | Inhibitory activity on proliferation | nih.gov |

| Pt(II) complex with (1-methyl-1H-imidazol-2-yl)-methanamine | NCI-H460 (lung), HCT-15, HCT-116 (colorectal) | Cytotoxic effect, comparable to cisplatin | nih.gov |

| Novel pyrimidine compound | Triple-negative breast cancer, colon carcinoma, glioblastoma | Cell cycle arrest at G0/G1, apoptosis induction | nih.gov |

| 2′-Methylthiamine | HeLa (cervical cancer) | Inhibition of culture growth | mdpi.com |

Derivatives of this compound have been identified as inhibitors of several key enzymes implicated in disease, highlighting their therapeutic potential.

USP1/UAF1 Deubiquitinase Inhibition:

The USP1/UAF1 deubiquitinase complex is a regulator of DNA damage response and a promising target for cancer therapy. nih.gov Through high-throughput screening and medicinal chemistry optimization, N-benzyl-2-phenylpyrimidin-4-amine derivatives, which are structurally related to this compound, were identified as potent inhibitors of USP1/UAF1. nih.gov A strong correlation was observed between the inhibitory potency of these compounds against USP1/UAF1 and their activity in non-small cell lung cancer cells, including increased levels of monoubiquitinated PCNA (a substrate of USP1) and reduced cell survival. nih.gov

COX-2 Inhibition:

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in inflammation and is overexpressed in various cancers. mdpi.comrsc.orgwikipedia.org Pyrimidine derivatives have shown significant potential as selective COX-2 inhibitors. mdpi.comnih.govnih.gov Certain pyrimidine-based compounds have demonstrated high selectivity for COX-2 over its isoform, COX-1, with inhibitory potencies comparable to the well-known COX-2 inhibitor, celecoxib. nih.govnih.gov For example, some pyrimidine-5-carbonitrile derivatives were found to be highly active COX-2 inhibitors, with some being more potent than the reference drug nimesulide. nih.gov The development of fluorescent COX-2 inhibitors based on a pyrimidine scaffold has also been reported, allowing for the visualization of COX-2 in cancer cells. rsc.org

The table below summarizes the enzyme inhibitory activity of certain pyrimidine derivatives.

| Enzyme Target | Derivative Class | Key Findings | Reference(s) |

| USP1/UAF1 Deubiquitinase | N-benzyl-2-phenylpyrimidin-4-amines | Nanomolar inhibitory potency, correlation with anticancer activity. | nih.gov |

| Cyclooxygenase-2 (COX-2) | Pyrimidine-5-carbonitriles | High inhibitory activity, some more potent than nimesulide. | nih.gov |

| Cyclooxygenase-2 (COX-2) | General Pyrimidine Derivatives | High selectivity for COX-2 over COX-1, comparable to meloxicam. | mdpi.comnih.gov |

| Pyruvate (B1213749) Dehydrogenase Complex E1 (PDHc E1) | 2-methylpyrimidine-4-ylamine derivatives | Effective inhibitors of E. coli PDHc E1. | nih.gov |

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pyrimidine derivatives, SAR studies have provided valuable insights into how chemical modifications influence their therapeutic effects. nih.gov

The position of substituents on the pyrimidine ring significantly impacts the biological activities of its derivatives. nih.govnih.gov For instance, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamides, modifications to the "eastern" and "western" rings of the scaffold revealed that the western ring was less tolerant of modification, with the 4-chloro group being essential for potent SLACK potassium channel inhibition. mdpi.com In another study on pyridine (B92270) derivatives, the position and number of methoxy (B1213986) (OMe) groups were found to significantly affect their antiproliferative activity. mdpi.com

The nature of the functional groups attached to the pyrimidine core is a key determinant of the compound's efficacy. nih.gov

For antimicrobial activity, the introduction of a p-methoxyphenyl group on the pyrimidine nucleus has been reported to enhance this property. nih.gov Similarly, the presence of a p-chlorophenyl group was found to improve anticancer activity. nih.gov In a study of Schiff bases, the chelation of metal ions was shown to increase the antimicrobial activity of the parent ligand. nih.gov

In the context of anticancer activity, the addition of a [(dialkylamino)alkyl]amino or (hydroxyalkyl)amino side chain has been shown to enhance the anticancer properties of pyrimidine compounds. nih.gov Furthermore, the combination of a pyrimidine structure with a 3,4-dihydronaphthalene moiety and an alkylamine chain has been suggested to have a synergistic anticancer effect. nih.gov

For enzyme inhibition, SAR analysis of 2-methylpyrimidine-4-ylamine derivatives as inhibitors of E. coli pyruvate dehydrogenase complex E1 indicated that optimizing substituent groups on the 1,2,3-triazole and benzene (B151609) rings played a pivotal role in their biological activity. nih.gov

Proposed Mechanisms of Pharmacological Action

The pharmacological effects of compounds derived from this compound are believed to be multifaceted, stemming from their ability to interact with specific biological targets and influence key biochemical pathways.

Molecular Target Binding and Modulation

Research into derivatives of this compound has identified specific molecular targets, offering insights into their potential therapeutic applications. One notable area of investigation has been their role as enzyme inhibitors.

A study focused on designing novel inhibitors of the Escherichia coli pyruvate dehydrogenase complex E1 (PDHc E1), a crucial enzyme in bacterial metabolism. A series of derivatives of this compound were synthesized and evaluated for their inhibitory activity. The findings revealed that certain derivatives were effective inhibitors of this bacterial enzyme, suggesting a potential avenue for the development of new antibacterial agents.

Another area of interest is the Janus kinase (JAK) family of enzymes, which are critical components of signaling pathways involved in immunity and cell growth. The JAK2 V617F mutation is a known driver of myeloproliferative neoplasms (MPNs). In the quest for selective JAK2 inhibitors, researchers have synthesized and evaluated derivatives of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine. One such derivative, compound A8, demonstrated potent inhibition of JAK2 kinase with an IC50 value of 5 nM and exhibited significant selectivity over other JAK family members. nih.gov This highlights the potential of the pyrimidine scaffold in designing targeted cancer therapies. nih.gov

Biochemical Pathway Influence

The influence of this compound and its derivatives on biochemical pathways is a key aspect of their pharmacological profile. While direct studies on the parent compound are limited, research on related pyrimidine structures provides valuable insights.

The pyrimidine nucleus is a fundamental component of nucleotides, which are the building blocks of DNA and RNA. Therefore, compounds that interfere with pyrimidine metabolism can have profound effects on cell proliferation. The thiamine (B1217682) (vitamin B1) biosynthesis pathway is one such pathway where a structurally similar compound, 4-Amino-5-aminomethyl-2-methylpyrimidine, plays a role. ecmdb.ca This molecule is a known intermediate in the synthesis of thiamine, and its metabolism is crucial for cellular function. This suggests that derivatives of this compound could potentially modulate nucleotide and vitamin metabolism pathways, although further research is needed to confirm this.

Preclinical Development and Lead Compound Identification

The journey from a promising chemical scaffold to a viable drug candidate involves extensive preclinical development, including the design of novel molecular architectures and evaluation in disease models.

Design of Novel Molecular Architectures for Enhanced Bioactivity

The versatility of the this compound core allows for the design and synthesis of diverse molecular architectures with enhanced biological activity.

In the development of PDHc E1 inhibitors, researchers have systematically modified the structure of this compound derivatives to understand structure-activity relationships (SAR). These studies have shown that the nature and position of substituents on the pyrimidine ring and the side chain significantly impact the inhibitory potency. This rational design approach allows for the optimization of lead compounds to achieve greater efficacy.

Similarly, in the pursuit of selective JAK2 inhibitors, the design strategy involved modifying a known lead compound to improve its potency and pharmacokinetic properties. nih.gov This led to the discovery of compound A8, which not only showed excellent potency but also demonstrated improved metabolic stability and bioavailability compared to the initial lead. nih.gov This iterative process of design, synthesis, and testing is fundamental to modern drug discovery.

Assessment of Therapeutic Efficacy in Disease Models

The selective JAK2 inhibitor, compound A8, was shown to effectively inhibit the phosphorylation of JAK2 and its downstream signaling pathways in cellular assays. nih.gov This provides a strong rationale for its further evaluation in in vivo models of myeloproliferative neoplasms. The ability of a compound to modulate a specific disease-related pathway in a cellular context is a critical step in preclinical development.

Synthesis of N-Substituted Analogues

The primary aminomethyl group is a prime site for derivatization, enabling the synthesis of a wide range of N-substituted analogues through common organic transformations.

The primary amine of this compound readily undergoes alkylation and acylation, providing pathways to secondary and tertiary amines and amides, respectively.

Alkylation is often achieved through reductive amination. wikipedia.orgmasterorganicchemistry.com This one-pot reaction typically involves treating the amine with an aldehyde or ketone in the presence of a mild reducing agent. masterorganicchemistry.com This method is highly versatile for installing a variety of alkyl groups while minimizing the over-alkylation that can plague direct alkylation with alkyl halides. masterorganicchemistry.com Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH3CN), which selectively reduce the intermediate imine formed in situ. masterorganicchemistry.comcommonorganicchemistry.com

Acylation converts the primary amine into an amide, a functional group prevalent in pharmaceuticals. This transformation is typically accomplished by reacting the amine with an acylating agent like an acyl chloride, anhydride, or a carboxylic acid activated with a coupling agent. masterorganicchemistry.com Standard coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) facilitate amide bond formation under mild conditions by activating the carboxylic acid. masterorganicchemistry.com The use of acyl halides provides a direct route to amides, though it generates HCl as a byproduct, which may require a base to be neutralized. masterorganicchemistry.com

Table 1: General Methods for N-Alkylation and N-Acylation

| Transformation | Reaction Type | Typical Reagents | Key Features |

|---|---|---|---|

| N-Alkylation | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ or NaBH₃CN | High selectivity for mono-alkylation; versatile for various alkyl groups. masterorganicchemistry.com |

| N-Acylation | Amide Coupling | Carboxylic Acid + DCC/EDC | Mild conditions, suitable for sensitive substrates. masterorganicchemistry.com |

| N-Acylation | Nucleophilic Acyl Substitution | Acyl Chloride or Anhydride | Direct and efficient; may require a base. masterorganicchemistry.com |

The synthesis of N-methylated derivatives is a specific and important subset of N-alkylation. Mono- and di-methylated analogues can be prepared using reductive amination with formaldehyde (B43269) as the carbonyl component. masterorganicchemistry.com Alternatively, the Eschweiler-Clarke reaction offers a classic method for exhaustive methylation of primary amines using a mixture of formic acid and formaldehyde.

The resulting N-methylated compounds often exhibit altered biological properties compared to the primary amine precursor. For instance, N-methylation can impact a molecule's ability to act as a hydrogen bond donor, which can significantly change its binding affinity for biological targets.

Modifications of the Pyrimidine Ring System

The pyrimidine ring itself is a platform for extensive chemical modification, allowing for the introduction of various substituents that can fine-tune the electronic and steric properties of the molecule.

Halogenated pyrimidines are key intermediates for further functionalization through cross-coupling reactions. While direct halogenation of the this compound ring can be complex, a common strategy involves starting with a pyrimidine precursor bearing a hydroxyl group, such as 2-methylpyrimidin-4-ol. This hydroxyl group can be converted to a chloro substituent using reagents like phosphorus oxychloride (POCl₃).

Once installed, the halogen, typically chlorine, serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for its replacement by a wide range of nucleophiles, including amines, alcohols, and thiols, thereby enabling the introduction of diverse functional groups at this position. The reaction of 2-chloropyrimidines with amines is a well-established method for creating substituted aminopyrimidines. youtube.com

Modern cross-coupling reactions have revolutionized the synthesis of complex molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that is particularly effective for coupling amines with aryl or heteroaryl halides. wikipedia.orglibretexts.org This reaction allows the primary amine of this compound to be directly linked to a variety of aromatic and heteroaromatic ring systems. youtube.com

Conversely, if the pyrimidine ring is first halogenated, it can then be coupled with other aromatic or heteroaromatic compounds through reactions like the Suzuki or Stille coupling, which involve organoboron or organotin reagents, respectively. These methods provide powerful tools for creating biaryl and hetero-biaryl structures, significantly expanding the chemical space accessible from the initial scaffold.

Table 2: Key Reactions for Pyrimidine Ring Modification

| Reaction Type | Purpose | Typical Reagents/Catalysts | Resulting Structure |

|---|---|---|---|

| Chlorination | Activate ring for substitution | POCl₃ | Chloro-pyrimidine derivative |

| Nucleophilic Aromatic Substitution (SNAr) | Introduce nucleophiles | Amines, Alcohols, Thiols | Substituted pyrimidine |

| Buchwald-Hartwig Amination | Couple amine with aryl/heteroaryl halides | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., BINAP), Base | N-Aryl-(2-methylpyrimidin-4-yl)methanamine |

| Suzuki Coupling | Couple halogenated pyrimidine with boronic acids | Pd catalyst, Base | Aryl/Heteroaryl-substituted pyrimidine |

Design and Synthesis of Hybrid Molecules

The concept of molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with potentially enhanced or novel biological activities. The this compound scaffold is an excellent candidate for this approach.

The primary amine provides a convenient handle for linking to other molecules, such as NSAIDs, coumarins, or other biologically active moieties, often via an amide bond. masterorganicchemistry.com For example, a hybrid could be designed where the pyrimidine portion targets one biological receptor while the attached molecule targets another, potentially leading to synergistic effects or a multi-target drug. An example of a related complex structure is thiamine (Vitamin B1), which features a pyrimidine ring linked to a thiazolium moiety via a methylene (B1212753) bridge, demonstrating how pyrimidine structures are incorporated into more complex, biologically essential molecules.

Derivatization and Structural Modification Studies

Fusion with Other Heterocyclic Frameworks

The fusion of a pyrimidine (B1678525) ring with other heterocyclic systems is a common strategy in medicinal chemistry to create novel scaffolds with diverse biological activities. This approach can enhance the therapeutic potential by combining the pharmacophoric features of both ring systems, potentially leading to compounds with improved efficacy, selectivity, or pharmacokinetic properties. However, a comprehensive review of the scientific literature reveals a notable lack of specific studies detailing the fusion of (2-Methylpyrimidin-4-yl)methanamine with other heterocyclic frameworks.

While the synthesis of fused pyrimidine derivatives is a broad and well-documented area of research, investigations specifically utilizing this compound as the starting material for constructing such fused systems are not readily found in published scientific literature. General methodologies for creating fused pyrimidine systems like thieno[2,3-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, and pyrimido[4,5-d]pyrimidines typically start from different pyrimidine precursors. nih.govmdpi.comnih.gov

For instance, the synthesis of thieno[2,3-d]pyrimidines often involves the cyclization of 2-aminothiophene-3-carboxylates with reagents like chloroacetonitrile. nih.gov Similarly, the construction of pyrrolo[2,3-d]pyrimidines can be achieved through the cyclocondensation of 2-amino-1H-pyrrole-3-carboxamides with triethyl orthoesters. researchgate.net The synthesis of pyrimido[4,5-d]pyrimidines has been reported via multi-component reactions involving barbituric acid, aldehydes, and urea (B33335) or thiourea. researchgate.net

Reagents such as N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) and N,N-dimethylacetamide dimethyl acetal (DMA-DMA) are known to react with compounds containing active methylene (B1212753) and amino groups, often serving as key steps in the formation of heterocyclic rings. researchgate.netfishersci.casigmaaldrich.com These reagents could theoretically be employed to derivatize the amino group of this compound, creating an intermediate that could subsequently undergo cyclization to form a fused ring. However, specific examples of such reaction sequences starting from this compound are not documented in the available literature.

The absence of such studies could be attributed to a variety of factors, including the synthetic challenges associated with using this specific starting material or a research focus on other derivatization strategies for this compound. Therefore, while the fusion of heterocyclic rings onto a pyrimidine core is a valid and important area of chemical research, the specific application of this strategy to this compound remains an unexplored area based on currently accessible scientific data.

Advanced Analytical Characterization in Research

Spectroscopic Characterization Methodologies

Spectroscopy is a cornerstone for the structural elucidation of novel compounds. By interacting with electromagnetic radiation, molecules like (2-Methylpyrimidin-4-yl)methanamine produce unique spectra that act as molecular fingerprints.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for each unique proton environment. The pyrimidine (B1678525) ring protons would appear in the aromatic region, typically at high chemical shifts. The methylene (B1212753) (-CH₂-) protons and the methyl (-CH₃) protons would appear in the aliphatic region at lower chemical shifts. The amine (-NH₂) protons often appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a signal for each unique carbon atom in the molecule. The carbon atoms of the pyrimidine ring would be found in the downfield region (150-170 ppm). The aliphatic methyl and methylene carbons would appear in the upfield region. researchgate.netmdpi.com

Predicted NMR Data for this compound

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Proton | ~8.5 | Doublet | 1H | H6 (Pyrimidine ring) |

| Proton | ~7.2 | Doublet | 1H | H5 (Pyrimidine ring) |

| Proton | ~3.9 | Singlet | 2H | -CH₂- (Methylene) |

| Proton | ~2.6 | Singlet | 3H | -CH₃ (Methyl) |

| Proton | ~1.8 | Broad Singlet | 2H | -NH₂ (Amine) |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) | Assignment | ||

| Carbon | ~168 | C2 (Pyrimidine ring) | ||

| Carbon | ~165 | C4 (Pyrimidine ring) | ||

| Carbon | ~158 | C6 (Pyrimidine ring) | ||

| Carbon | ~118 | C5 (Pyrimidine ring) | ||

| Carbon | ~48 | -CH₂- (Methylene) | ||

| Carbon | ~25 | -CH₃ (Methyl) |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₆H₉N₃.

While experimental data is scarce, predicted mass spectrometry data is available. uni.lu This data anticipates the m/z values for the molecule when it forms various adducts (e.g., with a proton [M+H]⁺ or a sodium ion [M+Na]⁺) during the ionization process. uni.lu

Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 124.08693 |

| [M+Na]⁺ | 146.06887 |

| [M+K]⁺ | 162.04281 |

| [M+NH₄]⁺ | 141.11347 |

| [M-H]⁻ | 122.07237 |

| Property | Value |

| Monoisotopic Mass | 123.07965 Da |

Data sourced from PubChemLite. uni.lu

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), causing the bonds to stretch or bend. orgchemboulder.com For this compound, the IR spectrum would be expected to show characteristic bands for its primary amine and aromatic ring. orgchemboulder.comijirset.comscialert.net

The primary amine (-NH₂) group would typically show two distinct stretching bands. orgchemboulder.com The C-N bond, aromatic C=C and C=N bonds, and aliphatic/aromatic C-H bonds would also produce characteristic signals. orgchemboulder.comscialert.net

Expected Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3250 (two bands) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H | Stretch | 3000 - 2850 |

| Aromatic C=N & C=C | Ring Stretch | 1600 - 1450 |

| Primary Amine (N-H) | Bend (Scissoring) | 1650 - 1580 |

| Aliphatic C-N | Stretch | 1250 - 1020 |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from impurities, byproducts, and starting materials, as well as for assessing its final purity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is a standard method for purity analysis and identity confirmation. nih.gov

In a typical analysis, the compound would be dissolved and injected into a high-performance liquid chromatography (HPLC) system. A reversed-phase C18 column is commonly used, with a mobile phase consisting of a gradient mixture of water and acetonitrile, often with a small amount of formic acid to improve peak shape and ionization efficiency. nih.gov The HPLC separates the components of the mixture, which then flow into the mass spectrometer. The mass spectrometer provides the molecular weight of the compound in the main peak, confirming its identity and allowing for the quantification of its purity.

Single Crystal X-ray Diffraction for Structural Elucidation

To perform this analysis, a high-quality single crystal of this compound would need to be grown. This crystal is then mounted in a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions can be determined. mdpi.com The final output includes detailed crystallographic data such as the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. researchgate.netmdpi.com Although no crystal structure has been published for this specific compound, this method remains the gold standard for unambiguous structural proof in the solid state. iucr.orgnih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is instrumental in understanding the interaction between a ligand, such as (2-Methylpyrimidin-4-yl)methanamine, and its target protein at the atomic level.

While specific docking studies on this compound are not extensively published, research on analogous pyrimidine (B1678525) derivatives provides significant insights into its potential binding modes. For instance, docking studies of various pyrimidine derivatives have been conducted against a range of biological targets, including kinases, viral proteases, and bacterial enzymes. mdpi.comnih.govnih.gov These studies consistently highlight the pyrimidine core as a crucial scaffold for establishing key interactions within the active sites of these proteins. nih.gov

In a typical molecular docking workflow, the three-dimensional structure of the target protein is obtained from crystallographic data or homology modeling. The ligand, this compound, is then computationally placed into the binding pocket of the protein, and various scoring functions are used to estimate the binding affinity. These simulations can reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. For example, studies on pyrimidine-based kinase inhibitors have shown that the nitrogen atoms of the pyrimidine ring often form critical hydrogen bonds with the hinge region of the kinase domain. nih.govnih.gov It is plausible that the pyrimidine moiety of this compound could engage in similar interactions.

A hypothetical docking study of this compound into a kinase binding site might reveal the following interactions:

| Interaction Type | Potential Interacting Residues |

| Hydrogen Bond | Hinge region amino acids (e.g., Met, Cys) |

| Hydrophobic Interaction | Aliphatic and aromatic residues (e.g., Leu, Val, Phe) |

| Pi-Pi Stacking | Aromatic residues (e.g., Phe, Tyr, Trp) |

This table is a hypothetical representation of potential interactions and is not based on published experimental data for this specific compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are invaluable for predicting the activity of newly designed compounds and for optimizing lead candidates. remedypublications.com

For a compound like this compound, a QSAR study would typically involve a dataset of pyrimidine derivatives with known biological activities against a specific target. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).

A statistical method, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Artificial Neural Networks (ANN), is then used to build a model that correlates the descriptors with the biological activity. nih.govtandfonline.com For example, a QSAR study on pyrimidine derivatives as VEGFR-2 inhibitors demonstrated the development of robust models using MLR and ANN, with the ANN model showing superior predictive power. nih.gov

A QSAR model for pyrimidine derivatives might look like:

Biological Activity = c0 + c1Descriptor1 + c2Descriptor2 + ...

The quality of a QSAR model is assessed using several statistical parameters:

| Statistical Parameter | Description | Good Value |

| R² (Coefficient of Determination) | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). | > 0.6 |

| Q² (Cross-validated R²) | A measure of the predictive ability of the model, determined through cross-validation. | > 0.5 |

| RMSE (Root Mean Square Error) | The standard deviation of the residuals (prediction errors). | As low as possible |

Data derived from a QSAR study on pyrimidine and pyridine (B92270) derivatives as RIPK2 inhibitors. researchgate.net

Such models can guide the modification of the this compound structure to enhance its activity. For instance, if a descriptor related to hydrophobicity is found to be positively correlated with activity, modifications to increase the lipophilicity of the molecule could be explored.

Conformational Analysis and Energy Minimization

The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. carewellpharma.in For this compound, understanding its preferred conformations is crucial for predicting its interaction with a biological target.

Computational methods, such as molecular mechanics and quantum mechanics, are employed to perform conformational analysis. Energy minimization is a key part of this process, where the geometry of the molecule is optimized to find its lowest energy (and therefore most stable) conformation. Studies on pyrimidine nucleoside analogues have utilized these techniques to understand the conformational preferences of the sugar moiety, which in turn influences their biological activity. nih.govacs.org

For this compound, conformational analysis would focus on the rotational freedom around the single bond connecting the pyrimidine ring to the aminomethyl group. The analysis would identify the low-energy conformers that are most likely to be present in a biological system and thus responsible for binding to a target protein. A study on conformationally diverse pyrimidine-embedded cycles highlighted the importance of skeletal flexibility and how it can influence biological function. frontiersin.orgnih.gov

The results of a conformational analysis can be visualized using a Ramachandran-like plot, showing the relative energies of different conformers as a function of key dihedral angles.

Bioinformatics Approaches in Drug Design

Bioinformatics encompasses a wide range of computational tools and databases that are essential for modern drug discovery. nih.gov In the context of designing drugs based on the this compound scaffold, bioinformatics plays a multifaceted role, from target identification to lead optimization. youtube.com

Initially, bioinformatics databases such as GenBank and UniProt can be used to identify and validate potential drug targets by analyzing genomic and proteomic data related to a specific disease. nih.gov Once a target is selected, its 3D structure can be retrieved from the Protein Data Bank (PDB) or modeled using homology modeling servers if an experimental structure is unavailable.

Bioinformatics tools are then used to analyze the binding site of the target protein, identifying key residues for interaction. This information is invaluable for guiding the design of new derivatives of this compound with improved binding affinity and selectivity. Furthermore, bioinformatics platforms can be used to perform virtual screening of large compound libraries to identify other molecules with similar scaffolds that may also bind to the target. researchgate.net

The integration of bioinformatics with other computational methods like molecular docking and QSAR creates a powerful pipeline for drug design. tandfonline.com For example, after identifying potential hits through virtual screening, molecular dynamics simulations can be performed to study the stability of the ligand-protein complex over time. This integrated approach accelerates the drug discovery process and increases the likelihood of identifying promising drug candidates. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets

The pyrimidine (B1678525) core is a well-established pharmacophore found in numerous FDA-approved drugs, highlighting its versatility in interacting with a wide array of biological targets. gsconlinepress.comgsconlinepress.com The structural features of (2-Methylpyrimidin-4-yl)methanamine, specifically the 2-methyl and 4-methanamine groups, offer unique opportunities for designing selective inhibitors for various enzymes and receptors.

Current research on pyrimidine derivatives provides a roadmap for exploring the biological potential of this compound. Pyrimidine-based compounds have been successfully developed as inhibitors of a multitude of protein kinases, which are crucial regulators of cell signaling and are often implicated in diseases like cancer. tandfonline.com For instance, derivatives of the pyrimidine scaffold have shown potent inhibitory activity against key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs). tandfonline.comnih.gov The aminopyrimidine moiety, present in this compound, is a key structural element in many kinase inhibitors, suggesting that this compound and its analogs could be investigated as potential kinase inhibitors. nih.gov

Beyond oncology, the pyrimidine nucleus is a component of drugs with anti-inflammatory, antimicrobial, and antiviral properties. gsconlinepress.comtandfonline.com The exploration of this compound and its derivatives against these targets is a logical next step. For example, some pyrimidine derivatives have shown promise as anti-inflammatory agents by targeting enzymes involved in the inflammatory cascade. mdpi.com The potential for this compound to interact with novel biological targets is vast and warrants systematic screening and lead optimization studies.

Table 1: Potential Biological Targets for this compound Derivatives

| Target Class | Specific Examples | Rationale for Exploration |

| Protein Kinases | EGFR, VEGFR-2, CDKs, MAP4K4, Lck | The aminopyrimidine scaffold is a known kinase-binding motif. tandfonline.comnih.govnih.govnih.gov |

| Microtubules | Tubulin | Pyrimidine derivatives have been identified as microtubule-targeting agents. nih.gov |

| Inflammatory Enzymes | Cyclooxygenase (COX), Lipoxygenase (LOX) | Pyrimidine compounds have demonstrated anti-inflammatory activity. mdpi.com |

| Microbial Enzymes | Dihydrofolate Reductase (DHFR) | Pyrimidine analogs like trimethoprim (B1683648) are established antimicrobial agents. nih.gov |

Development of Advanced Catalytic Synthesis Routes

The efficient and sustainable synthesis of complex molecules is a cornerstone of modern organic chemistry. While classical methods for pyrimidine synthesis, such as the Pinner synthesis, exist, there is a continuous drive to develop more advanced and versatile catalytic routes. researchgate.netmdpi.com These modern methods often offer advantages in terms of yield, selectivity, and environmental impact.

Recent advancements in catalysis present exciting opportunities for the synthesis of this compound and its derivatives. Multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid construction of diverse molecular scaffolds, including pyrimidines. mdpi.comgrowingscience.com An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been reported, offering a regioselective and atom-economical approach. acs.org Such a strategy could potentially be adapted for the synthesis of this compound, allowing for the facile introduction of various substituents.

Furthermore, transition-metal-catalyzed cross-coupling reactions and C-H activation/functionalization strategies are being increasingly employed for the late-stage modification of heterocyclic compounds. acs.org These methods could be invaluable for creating a library of this compound analogs for structure-activity relationship (SAR) studies. For instance, a palladium-catalyzed C-H cyanation has been developed using a removable pyrimidine-based directing group, showcasing the potential for precise modification of the pyrimidine core. acs.org

Table 2: Emerging Catalytic Strategies for Pyrimidine Synthesis

| Catalytic Strategy | Description | Potential Application for this compound |

| Iridium-Catalyzed MCR | Multicomponent reaction of amidines and alcohols to form substituted pyrimidines. acs.org | Direct synthesis of the core structure with potential for diversification. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reaction times and improve yields in pyrimidine synthesis. mdpi.com | Faster and more efficient production of the target compound and its analogs. |

| Transition-Metal-Free Annulation | Cyclization reactions to form the pyrimidine ring without the need for a metal catalyst. mdpi.com | Greener and more cost-effective synthetic routes. |

| C-H Functionalization | Direct modification of C-H bonds on the pyrimidine ring to introduce new functional groups. acs.org | Late-stage diversification of the this compound scaffold. |

Application in Materials Science and Supramolecular Chemistry

The unique electronic and structural properties of the pyrimidine ring make it an attractive building block for functional materials and supramolecular assemblies. The ability of the nitrogen atoms in the pyrimidine ring to participate in hydrogen bonding and π-π stacking interactions is a key feature that can be exploited in the design of novel materials. mdpi.com

In the realm of materials science, pyrimidine-containing polymers have been synthesized and characterized for their semiconducting properties. rsc.org The condensation of substituted pyrimidines with aromatic dialdehydes has yielded conjugated polymers with potential applications in organic electronics. The this compound moiety, with its potential for polymerization through the amine group, could be incorporated into such polymeric structures to tune their electronic and physical properties.

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, is another promising area for the application of this compound. The formation of well-defined supramolecular structures through hydrogen bonding is a hallmark of pyrimidine derivatives. mdpi.comresearchgate.net The 2-amino-4-methylpyridine (B118599) scaffold, which is structurally related to the core of the title compound, has been shown to form predictable hydrogen-bonding patterns. The amine and pyrimidine nitrogens in this compound can act as hydrogen bond donors and acceptors, respectively, enabling the formation of intricate supramolecular architectures such as tapes, rosettes, and networks. These self-assembled structures could find applications in areas such as drug delivery, sensing, and catalysis. nih.gov

Q & A

Q. What are the established synthetic routes for (2-Methylpyrimidin-4-yl)methanamine, and how do reaction conditions influence yield and purity?

The synthesis typically involves condensation reactions between substituted pyrimidine precursors and formaldehyde/ammonia under basic conditions. For example:

- Route A : Reaction of 2-methylpyrimidine with formaldehyde and ammonium chloride in a basic medium (e.g., aqueous NaOH) at 60–80°C yields the target compound via Mannich-type amination .

- Route B : Cyclization of β-keto amides or nitriles with methylamine derivatives under catalytic acidic conditions (e.g., HCl/EtOH) .

Q. Critical factors :

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

Primary methods :

- ¹H/¹³C NMR : The methanamine group (-CH₂NH₂) shows a triplet at δ 3.4–3.6 ppm (¹H) and δ 45–50 ppm (¹³C). The 2-methyl substituent on the pyrimidine ring appears as a singlet at δ 2.5 ppm (¹H) .

- X-ray crystallography : Resolves tautomeric ambiguity (e.g., amine vs. imine forms) and confirms the planar pyrimidine ring with a dihedral angle <5° between the ring and methyl group .

- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 123.16 [M]⁺ with fragmentation patterns confirming the methanamine moiety .

Q. Common pitfalls :

- Tautomerism : Dynamic NMR (low-temperature) or IR spectroscopy (N-H stretches at 3300–3500 cm⁻¹) distinguishes tautomeric forms .

Advanced Research Questions

Q. How do steric and electronic effects of the 2-methyl group influence reactivity in nucleophilic substitution reactions compared to other pyrimidine derivatives?

The 2-methyl group introduces:

- Steric hindrance : Reduces accessibility to the 4-position, slowing nucleophilic substitution (e.g., SNAr) by ~30% compared to unsubstituted pyrimidine .

- Electron-donating effects : Activates the pyrimidine ring toward electrophilic attack (e.g., nitration) at the 5-position, confirmed by DFT calculations (HOMO localization) .

Q. Comparative reactivity table :

| Substituent | Relative Reactivity (SNAr) | Electrophilic Site |

|---|---|---|

| 2-Methyl | 0.7 (vs. H) | C5 |

| 2-Phenyl | 0.5 | C5 |

| 2-Chloro | 1.8 | C4 |

Methodological insight : Use kinetic studies (UV-Vis monitoring) and computational modeling (e.g., Gaussian) to quantify substituent effects .

Q. How can contradictory data on the biological activity of this compound be resolved, particularly in enzyme inhibition assays?

Common contradictions :

- Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM for kinase X) arise from assay conditions (pH, ionic strength) or compound purity.

Q. Resolution strategies :

Standardize assays : Use HEPES buffer (pH 7.4) and pre-incubate the compound at 25°C for 30 min to ensure solubility .

Orthogonal validation : Combine enzymatic assays with cellular models (e.g., HEK293T transfected with target kinase) to confirm target engagement .

Purity verification : LC-MS (>98% purity) and elemental analysis (C, H, N within 0.4% of theoretical) .

Q. What computational approaches are most effective for predicting the binding modes of this compound to biological targets?

- Molecular docking (AutoDock Vina) : Prioritize flexible docking to account for pyrimidine ring conformational changes. The methyl group shows van der Waals interactions with hydrophobic pockets (e.g., ATP-binding sites) .

- MD simulations (GROMACS) : Reveal stable hydrogen bonds between the methanamine NH₂ and catalytic residues (e.g., Asp86 in kinase X) over 100-ns trajectories .

- SAR analysis : Compare with analogs (e.g., 2-ethyl or 2-cyclopentyl derivatives) to map steric tolerance in binding pockets .

Q. How does the methyl group at the 2-position affect metabolic stability in pharmacokinetic studies?

- In vitro liver microsomes : The 2-methyl group reduces CYP3A4-mediated oxidation by 40% compared to 2-H analogs, extending half-life (t₁/₂ = 2.1 vs. 1.2 hrs) .

- Strategies for improvement : Introduce deuterium at the methyl group (C-D) to further retard metabolism while retaining steric bulk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.